molecular formula C22H19ClN2O5S B3697386 N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide

Cat. No.: B3697386
M. Wt: 458.9 g/mol
InChI Key: FBFDLZMRYBNSLG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide is a complex organic compound that features a benzodioxole ring, a chlorinated aniline derivative, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Chlorination of Aniline: The aniline derivative is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated aniline is then sulfonylated using reagents such as methanesulfonyl chloride.

    Coupling Reaction: The benzodioxole derivative is coupled with the sulfonylated aniline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using reagents like benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfonyl and amide groups can form hydrogen bonds with amino acid residues. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
  • N-(1,3-benzodioxol-5-yl)-2-(methylamino)acetamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide is unique due to the presence of the chlorinated aniline derivative and the sulfonyl group, which confer specific chemical reactivity and biological activity. This makes it distinct from other benzodioxole derivatives that may lack these functional groups.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-31(27,28)25(19-4-2-3-17(23)11-19)13-15-5-7-16(8-6-15)22(26)24-18-9-10-20-21(12-18)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFDLZMRYBNSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide
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N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide
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N-(1,3-benzodioxol-5-yl)-4-[(3-chloro-N-methylsulfonylanilino)methyl]benzamide

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